Fmoc-3-bromo-D-phenylalanine

説明

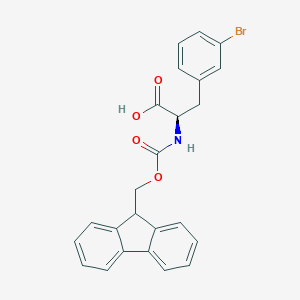

Fmoc-3-bromo-D-phenylalanine: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a bromine atom at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical research applications.

作用機序

Target of Action

Fmoc-3-bromo-D-phenylalanine, also known as Fmoc-D-3-Bromophenylalanine, is a Fmoc protected amino acid used in proteomics research . The primary target of this compound is the process of protein synthesis, where it plays a crucial role in the formation of hydrogels .

Mode of Action

The compound interacts with its targets through a process known as self-assembly. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein synthesis and hydrogel formation. The compound’s ability to form hydrogels is important in biomedical applications .

Pharmacokinetics

, suggesting a high degree of bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to form hydrogels. These hydrogels are formed through the self-assembly of the compound, which is influenced by various factors including the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . These factors play a key role in the self-assembly of the compound to form hydrogels. Additionally, the compound’s melting point is reported to be 144.2° C , suggesting that it is stable under a wide range of temperatures.

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of 3-bromo-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-3-bromo-D-phenylalanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom in Fmoc-3-bromo-D-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Deprotection: Piperidine in dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-D-phenylalanine.

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-3-bromo-D-phenylalanine is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biology:

Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.

Medicine:

Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific protein interactions.

Industry:

Biomaterials: It is used in the development of novel biomaterials for medical and industrial applications.

類似化合物との比較

Fmoc-phenylalanine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness:

Reactivity: The presence of the bromine atom in Fmoc-3-bromo-D-phenylalanine makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts.

Applications: Its unique reactivity and properties make it particularly useful in specialized peptide synthesis and biochemical research applications.

生物活性

Fmoc-3-bromo-D-phenylalanine (Fmoc-D-3-Br-Phe) is a modified amino acid that has garnered attention in biochemical research for its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in drug development and protein engineering.

Chemical Structure and Properties

Fmoc-D-3-Br-Phe is characterized by the presence of a bromine atom at the 3-position of the phenylalanine side chain, which significantly influences its reactivity and biological activity. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group that can be removed under basic conditions, allowing for further chemical modifications. The compound's structure can be summarized as follows:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine substitution at the 3-position | Enhances reactivity in nucleophilic substitution reactions |

Target of Action

Fmoc-D-3-Br-Phe primarily interacts with biological systems through self-assembly processes, which are crucial for forming hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents.

Mode of Action

The self-assembly of Fmoc-D-3-Br-Phe is influenced by factors such as pH, ionic strength, and the flexibility of the phenylalanine side chain. The compound can form hydrogels that exhibit thixotropic behavior, allowing them to transition between liquid and solid states under shear stress, which is beneficial for applications requiring controlled release mechanisms .

Antimicrobial Properties

Research indicates that derivatives of phenylalanine, including Fmoc-D-3-Br-Phe, exhibit antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against Mycobacterium abscessus with minimal cytotoxicity towards mammalian cells . This suggests potential for developing new antimicrobial agents based on this amino acid derivative.

Gelation Properties

Fmoc-D-3-Br-Phe has been observed to enable rapid gel formation under specific conditions. Studies have demonstrated that gels formed from this compound possess high mechanical strength and stability across a range of pH levels, making them suitable for biomedical applications such as drug delivery and scaffolding in tissue engineering .

Case Studies

- Hydrogel Formation : A study highlighted the ability of Fmoc-D-3-Br-Phe to form hydrogels with a storage modulus exceeding 3000 Pa within minutes. These gels were capable of sustaining the release of therapeutic agents like diclofenac, showcasing their utility in controlled drug delivery systems .

- Antimicrobial Activity : Another investigation reported that phenylalanine derivatives exhibited significant activity against Mycobacterium species, with Fmoc-modified compounds demonstrating enhanced solubility and bioavailability compared to their unmodified counterparts .

Pharmacokinetics and Safety Profile

The pharmacokinetics of Fmoc-D-3-Br-Phe are influenced by its chemical structure. The presence of the bromine atom enhances its reactivity, which can be advantageous in drug design but may also raise concerns regarding metabolic stability. However, studies indicate that it exhibits low cytotoxicity towards various cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Comparison with Related Compounds

When compared to other Fmoc-protected amino acids such as Fmoc-phenylalanine or Fmoc-3-fluorophenylalanine, Fmoc-D-3-Br-Phe demonstrates increased reactivity due to the presence of the bromine atom. This unique feature allows for more versatile applications in peptide synthesis and modification .

| Compound | Reactivity | Applications |

|---|---|---|

| Fmoc-phenylalanine | Lower reactivity | General peptide synthesis |

| Fmoc-3-fluorophenylalanine | Moderate reactivity | Specific peptide modifications |

| This compound | High reactivity | Advanced drug design and hydrogel formation |

特性

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426504 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-81-4 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。